1,3-Difluoro-5-ethoxy-2-nitrobenzene
Overview
Description
1,3-Difluoro-5-ethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H7F2NO3 It is characterized by the presence of two fluorine atoms, an ethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-ethoxy-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-difluoro-5-ethoxybenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as 1,3-diamino-5-ethoxy-2-nitrobenzene.
Reduction: Conversion to 1,3-difluoro-5-ethoxy-2-aminobenzene.
Oxidation: Production of 1,3-difluoro-5-carboxy-2-nitrobenzene.
Scientific Research Applications
1,3-Difluoro-5-ethoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 1,3-difluoro-5-ethoxy-2-nitrobenzene exerts its effects depends on its chemical structure and the nature of its interactions with other molecules. For instance, in medicinal chemistry, the compound or its derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
1,3-Difluoro-5-ethoxy-2-nitrobenzene can be compared with other similar compounds such as:
1,3-Difluoro-2-nitrobenzene: Lacks the ethoxy group, which may result in different reactivity and applications.
1,3-Difluoro-5-methoxy-2-nitrobenzene: The methoxy group can alter the compound’s electronic properties and reactivity compared to the ethoxy group.
1,3-Difluoro-5-ethoxybenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
5-ethoxy-1,3-difluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-5-3-6(9)8(11(12)13)7(10)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVOJDJEDDQVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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